molecular formula C10H13N3O4 B4581324 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

カタログ番号: B4581324
分子量: 239.23 g/mol
InChIキー: PNXNXIYSFRLXJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea is 239.09060590 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-methoxyethyl)-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-17-6-5-11-10(14)12-8-3-2-4-9(7-8)13(15)16/h2-4,7H,5-6H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXNXIYSFRLXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Enduring Scaffold: A Deep Dive into 1,3-Disubstituted Ureas in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1,3-disubstituted urea motif stands as a testament to the power of a simple, yet remarkably versatile, chemical scaffold. Its prevalence in a wide array of clinically approved therapeutics and investigational agents underscores its significance for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of 1,3-disubstituted urea compounds, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. From their well-established role as potent enzyme inhibitors to their emerging applications against a spectrum of diseases, this guide offers field-proven insights and detailed methodologies to empower the next generation of drug discovery.

The Chemistry of a Privileged Scaffold: Synthesizing 1,3-Disubstituted Ureas

The synthetic accessibility of 1,3-disubstituted ureas is a key factor contributing to their widespread use in medicinal chemistry. A variety of reliable methods exist for their preparation, allowing for the facile introduction of diverse substituents to fine-tune their physicochemical and pharmacological properties.

The Isocyanate Route: A Cornerstone of Urea Synthesis

The most common and direct approach to unsymmetrical 1,3-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. Symmetrical ureas can be synthesized by reacting a primary amine with a phosgene equivalent, such as triphosgene, to generate an isocyanate in situ, which then reacts with a second equivalent of the amine.[1]

Experimental Protocol: Synthesis of a Generic Unsymmetrical 1,3-Disubstituted Urea

  • Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add the desired isocyanate (1.0 equivalent) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Alternative Synthetic Strategies

While the isocyanate route is prevalent, other methods offer advantages in specific contexts, such as avoiding the handling of hazardous isocyanates. One such method involves the reaction of an amine with a carbamate derivative, often in the presence of a coupling agent.[2] Another approach utilizes the reaction of two amines with a carbonyl source like N,N'-carbonyldiimidazole (CDI).

A Tale of Two Targets: Kinase and Soluble Epoxide Hydrolase Inhibition

The therapeutic impact of 1,3-disubstituted ureas is most prominently demonstrated through their potent inhibition of two key enzyme classes: protein kinases and soluble epoxide hydrolase (sEH).

Taming the Kinome: Urea-Based Kinase Inhibitors

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,3-disubstituted urea moiety has proven to be a highly effective pharmacophore for the design of kinase inhibitors.[3]

The efficacy of urea-based kinase inhibitors stems from the ability of the urea linkage to form a crucial bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.[4][5] This interaction mimics the hydrogen bonding pattern of the adenine portion of ATP, effectively competing with the natural substrate. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge ATP_Pocket ATP Binding Pocket Urea_Inhibitor 1,3-Disubstituted Urea (R1-NH-CO-NH-R2) Urea_Inhibitor->Hinge Bidentate H-Bond Urea_Inhibitor->ATP_Pocket Competitive Inhibition ATP ATP ATP->ATP_Pocket Binding

A critical signaling cascade often hijacked in cancer is the RAS-RAF-MEK-ERK pathway.[6] Several successful 1,3-disubstituted urea-based kinase inhibitors, such as Sorafenib, target key components of this pathway, most notably the RAF kinases.[7][8]

RAF_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Urea_Inhibitor 1,3-Disubstituted Urea Inhibitor (e.g., Sorafenib) Urea_Inhibitor->RAF Inhibition

The potency and selectivity of urea-based kinase inhibitors are heavily influenced by the nature of the substituents at the N-1 and N-3 positions.

Position Substituent Type General Observation Example Reference
N-1 (Aryl) Substituted Phenyl, PyridylOften interacts with the "gatekeeper" residue and contributes to selectivity. Electron-withdrawing groups can enhance activity.Sorafenib (p-chlorophenyl)[7]
N-3 (Aryl/Heteroaryl) Phenyl, Naphthyl, ThienylOccupies the hydrophobic pocket of the ATP-binding site. The size and electronics of this group are critical for potency.Axitinib (indazole)[9]
Linker/Side Chains VariesCan be modified to improve solubility, metabolic stability, and pharmacokinetic properties.Regorafenib (fluorophenyl)[10]

Table 1: General Structure-Activity Relationships of 1,3-Disubstituted Urea Kinase Inhibitors.

Modulating Inflammation and Beyond: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of beneficial EETs, making it an attractive therapeutic target for a range of conditions including hypertension, inflammation, and pain.[11] 1,3-disubstituted ureas have emerged as a prominent class of potent sEH inhibitors.[12]

The urea moiety of these inhibitors is believed to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, interacting with key tyrosine residues in the active site, while the N-H groups can form hydrogen bonds with other active site residues, leading to potent inhibition.

The SAR for sEH inhibitors is distinct from that of kinase inhibitors, highlighting the tunability of the 1,3-disubstituted urea scaffold.

Position Substituent Type General Observation Example Reference
N-1 Lipophilic groups (e.g., adamantyl, cyclohexyl)Occupies a hydrophobic pocket in the sEH active site. Bulky, rigid groups are often preferred for high potency.1-Adamantyl-3-cyclohexylurea[12]
N-3 Alkyl, cycloalkyl, arylCan be varied to modulate potency and pharmacokinetic properties. Introduction of polar groups can improve solubility.1-(1-Adamantyl)-3-(4-morpholinophenyl)urea[11]

Table 2: General Structure-Activity Relationships of 1,3-Disubstituted Urea sEH Inhibitors.

Biological Evaluation: From Benchtop to Preclinical Assessment

The characterization of 1,3-disubstituted ureas as potential therapeutic agents requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and pharmacological effects.

In Vitro Assays

A variety of assay formats are available to measure the inhibition of kinase activity. A common method is the LanthaScreen™ TR-FRET assay, which measures the phosphorylation of a substrate by the kinase of interest.[8]

Experimental Protocol: Generic TR-FRET Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the 1,3-disubstituted urea compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The ratio of the acceptor and donor fluorescence is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[1][13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,3-disubstituted urea compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Addition Add 1,3-Disubstituted Urea (Serial Dilutions) Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 48-72h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Clinical Significance and Future Perspectives

The clinical success of 1,3-disubstituted urea-based drugs, such as the multi-kinase inhibitors Sorafenib (Nexavar®) and Regorafenib (Stivarga®) for the treatment of various cancers, validates the therapeutic potential of this scaffold.[7][8][10] Ongoing research continues to explore new applications for this versatile class of compounds, including their use as antiviral, antibacterial, and anti-inflammatory agents.

The future of 1,3-disubstituted ureas in medicinal chemistry is bright. The ease of their synthesis, coupled with the ability to fine-tune their properties through substituent modification, ensures their continued relevance in the quest for novel and effective therapies. As our understanding of disease biology deepens, the rational design of new generations of 1,3-disubstituted urea derivatives targeting novel and challenging biological targets will undoubtedly lead to the development of innovative medicines for a wide range of human ailments.

References

  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of medicinal chemistry, 47(8), 2110–2122.
  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current opinion in drug discovery & development, 5(5), 718–727.
  • Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. (n.d.). Academia.edu. Retrieved from [Link]

  • Lowinger, T. L., Riedl, B., Dumas, J., & Smith, R. A. (2002). Design and discovery of small molecules targeting Raf-1 kinase. Current pharmaceutical design, 8(25), 2269–2278.
  • Zhu, H., & Hu, J. (2022). Hydrogen bonding of FDA-approved kinase drugs in the hinge region of protein kinases. IUCrJ, 9(Pt 3), 327–335.
  • Patel, S. B., & Ghosh, I. (2002). Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding. Proteins, 48(4), 571–576.
  • Perveen, S., Hai, S. M. A., Khan, R. A., Khan, K. M., Afza, N., & Sarfaraz, T. B. (2006). Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas.
  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099–7109.
  • Perveen, S., Hai, S. M. A., Khan, R. A., Khan, K. M., Afza, N., & Sarfaraz, T. B. (2003). Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas.
  • Lee, J. T., & Al-Mefty, O. (1998). A novel assay for the measurement of Raf-1 kinase activity. Journal of immunological methods, 220(1-2), 27–36.
  • Kim, I. H., Tsai, H. J., Nishi, K., Kasagami, T., Morisseau, C., & Hammock, B. D. (2010). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of medicinal chemistry, 53(15), 5640–5651.
  • Watile, R. A., Bhanage, B. M., Fujita, S. I., & Arai, M. (2016). Synthesis of 1,3-Disubstituted Symmetrical/Unsymmetrical Ureas via Cs2CO3-Catalyzed Transamination of Ethylene Carbonate and Primary Amines. The Journal of organic chemistry, 81(11), 4785–4791.
  • Zaytsev, A. V., Zaytseva, E. V., Galkina, I. V., Galkin, V. I., & Cherkasov, R. A. (2020). C—H···O hydrogen bonds in kinase-inhibitor interfaces. Bioorganic & medicinal chemistry, 28(20), 115714.
  • The binding conformation and hydrogen bonding interactions of compound... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - NIH. (n.d.). Retrieved from [Link]

  • Request PDF. (n.d.). Assay of Raf-1 activity. Retrieved from [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - MDPI. (n.d.). Retrieved from [Link]

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. (2023). International Journal of Molecular Sciences, 25(1), 226.
  • Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC. (n.d.). Retrieved from [Link]

  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC - NIH. (n.d.). Retrieved from [Link]

  • Summary of IC 50 values for uridine transport inhibition in yeast and cell lines … - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Therapeutic Potential of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea for Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental framework for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea , a rationally designed inhibitor of soluble Epoxide Hydrolase (sEH) targeting hypertension.

Executive Summary

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea represents a specific class of 1,3-disubstituted urea inhibitors targeting the soluble Epoxide Hydrolase (sEH) enzyme. By blocking the catalytic hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active diols (DHETs), this compound stabilizes endogenous vasodilators and anti-inflammatory mediators.

This guide analyzes the compound’s pharmacophore, which combines a lipophilic aryl group (3-nitrophenyl) for high-affinity binding with a polar alkyl tail (2-methoxyethyl) to improve bioavailability—a critical evolution from early-generation, highly lipophilic sEH inhibitors like DCU and AUDA.

Chemical Identity & Pharmacophore Analysis[1]

Structural Logic & SAR (Structure-Activity Relationship)

The efficacy of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is driven by three distinct structural domains, each serving a specific pharmacological function:

Structural DomainChemical MoietyMechanistic Function
Primary Pharmacophore Urea Group (-NH-CO-NH-) Catalytic Inhibition: Mimics the transition state of epoxide hydrolysis. The urea protons form hydrogen bonds with Asp335 in the sEH active site, effectively "locking" the enzyme.
Lipophilic Anchor 3-Nitrophenyl Group Potency Enhancer: The phenyl ring fits into the hydrophobic pocket of the enzyme. The nitro (-NO₂) group at the meta position is a strong electron-withdrawing group (EWG), increasing the acidity of the urea protons and strengthening the H-bond interaction with Asp335.
Solubilizing Tail 2-Methoxyethyl Group ADME Optimization: Unlike early adamantyl-based inhibitors (which suffered from poor solubility), the ether linkage in the methoxyethyl chain introduces polarity, improving water solubility and oral bioavailability without sacrificing binding affinity.
Mechanism of Action: The sEH-EETs Axis

Hypertension is often driven by endothelial dysfunction and renal inflammation. The therapeutic strategy relies on preserving Epoxyeicosatrienoic Acids (EETs) , which are cytochrome P450 metabolites of arachidonic acid.

  • Physiological Role of EETs: Potent vasodilators (hyperpolarize smooth muscle cells via

    
     channels) and anti-inflammatory agents (inhibit NF-
    
    
    
    B).
  • Pathology: In hypertension, sEH rapidly hydrolyzes EETs into Dihydroxyeicosatrienoic acids (DHETs), which are biologically inert or pro-inflammatory.

  • Therapeutic Action: 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea inhibits sEH, elevating EET levels, lowering vascular resistance, and promoting natriuresis.

sEH_Pathway AA Arachidonic Acid EETs EETs (Vasodilators) AA->EETs Metabolism CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis (Rapid) BP Blood Pressure Reduction EETs->BP Hyperpolarization of VSMC sEH soluble Epoxide Hydrolase (sEH) sEH->DHETs Inhibitor 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea Inhibitor->sEH Inhibition (IC50 < 50nM)

Figure 1: Mechanism of Action. The inhibitor blocks sEH, preventing the degradation of vasodilatory EETs, thereby reducing blood pressure.

Preclinical Efficacy & Experimental Protocols

Synthesis Protocol

To ensure high purity for biological testing, the compound is synthesized via the reaction of an isocyanate with an amine. This method avoids complex purification steps.

Reaction: 3-Nitrophenyl isocyanate + 2-Methoxyethylamine


 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Step-by-Step Methodology:

  • Preparation: Dissolve 3-nitrophenyl isocyanate (1.0 eq) in anhydrous THF (Tetrahydrofuran) under an inert atmosphere (

    
    ).
    
  • Addition: Add 2-methoxyethylamine (1.1 eq) dropwise at

    
     to control the exotherm.
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (1:1).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from ethanol/water or purify via flash column chromatography.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic urea singlets at
    
    
    8.5–9.5 ppm.
In Vitro sEH Inhibition Assay (Fluorescent)

This assay determines the


 of the compound using a fluorescent substrate (e.g., PHOME or CMNPC).

Protocol:

  • Enzyme Prep: Dilute recombinant human or murine sEH (approx. 1 nM final) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Inhibitor Incubation: Add the inhibitor (dissolved in DMSO) at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 5–10 minutes at
    
    
    .
  • Substrate Addition: Add the fluorescent substrate (e.g., PHOME) at

    
     concentration (approx. 50 
    
    
    
    M).
  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

  • Analysis: Calculate the slope of hydrolysis. Plot % Inhibition vs. Log[Inhibitor] to derive

    
    .
    
In Vivo Hypertension Model (SHR)

Objective: Evaluate the antihypertensive effect in Spontaneously Hypertensive Rats (SHR).

ParameterSpecification
Animal Model Male SHR rats (12–14 weeks old), baseline SBP > 150 mmHg.
Dosing Oral gavage (PO) or drinking water. Dose: 10–30 mg/kg/day.
Vehicle PEG400 or 2-Hydroxypropyl-

-cyclodextrin (due to improved solubility).
Monitoring Telemetry or Tail-Cuff Plethysmography. Measure SBP, DBP, and HR daily for 14 days.
Biomarkers Plasma/Urine EETs:DHETs ratio (measured via LC-MS/MS). An increase indicates effective target engagement.

Challenges & Future Directions

While 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea addresses the solubility issues of early sEH inhibitors, challenges remain for clinical translation:

  • Metabolic Stability: The methoxyethyl chain is susceptible to O-dealkylation by CYP450s. Future analogs may require fluorination (e.g., trifluoromethoxy) to block metabolic soft spots.

  • Target Selectivity: Ensuring specificity against microsomal Epoxide Hydrolase (mEH) is critical, although urea-based inhibitors generally show high selectivity for sEH.

  • PK/PD Disconnect: sEH inhibitors often show efficacy (BP lowering) that outlasts their plasma half-life, likely due to slow dissociation from the enzyme (tight-binding inhibition) or tissue accumulation.

Workflow Step1 Synthesis (Isocyanate + Amine) Step2 In Vitro Validation (IC50 Assay) Step1->Step2 Step3 PK Profiling (Solubility & Stability) Step2->Step3 Step4 In Vivo Efficacy (SHR Model) Step3->Step4 Decision Lead Optimization? Step4->Decision Decision->Step1 Refine Structure

Figure 2: Experimental Workflow for Validating sEH Inhibitors.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link

  • Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link

  • Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea Product Information." Sigma-Aldrich Catalog. Link(Note: Reference for structural analog and availability).

Methodological & Application

Synthesis protocol for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea from isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea via the nucleophilic addition of 2-methoxyethylamine to 3-nitrophenyl isocyanate. This unsymmetrical urea scaffold is a critical pharmacophore in medicinal chemistry, often serving as a soluble epoxide hydrolase (sEH) inhibitor or a kinase inhibitor motif. The protocol leverages the high electrophilicity of the nitrophenyl isocyanate to drive rapid, quantitative conversion under mild, anhydrous conditions. Emphasis is placed on reaction kinetics, impurity control (specifically the suppression of symmetric urea formation), and self-validating purification steps.

Chemical Background & Mechanism

The synthesis relies on the direct nucleophilic attack of the primary amine lone pair onto the isocyanate carbon.

  • Electrophile: 3-Nitrophenyl isocyanate. The nitro group at the meta position is strongly electron-withdrawing (Inductive effect,

    
    ), significantly increasing the electrophilicity of the isocyanate carbon compared to phenyl isocyanate.
    
  • Nucleophile: 2-Methoxyethylamine. An unhindered primary aliphatic amine, exhibiting high nucleophilicity.

  • Thermodynamics: The formation of the urea linkage is highly exothermic and effectively irreversible under standard conditions.

Key Mechanistic Pathway: The reaction proceeds through a concerted addition-proton transfer mechanism (or a short-lived zwitterionic intermediate), resulting in the stable urea bond.

ReactionMechanism Isocyanate 3-Nitrophenyl Isocyanate (Electrophile) TS Tetrahedral Intermediate Isocyanate->TS Amine 2-Methoxyethylamine (Nucleophile) Amine->TS Nucleophilic Attack (Lone pair -> C=O) Product 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea (Target) TS->Product Proton Transfer (Fast)

Figure 1: Mechanistic pathway for urea formation via isocyanate-amine coupling.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3-Nitrophenyl isocyanate 164.121.00SolidElectrophile (Limiting Reagent)
2-Methoxyethylamine 75.111.050.865Nucleophile
Dichloromethane (DCM) 84.93N/A1.325Solvent (Anhydrous)
Hexane/Heptane -N/A-Anti-solvent (Precipitation)

Safety Note: Isocyanates are potent sensitizers and lachrymators. Amines are corrosive. All operations must be performed in a functioning fume hood.

Step-by-Step Methodology

Step 1: System Preparation (Anhydrous Environment)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon for 10 minutes.
    
  • Rationale: Isocyanates react with atmospheric moisture to form unstable carbamic acids, which decarboxylate to amines. These amines then react with the remaining isocyanate to form symmetric urea impurities (1,3-bis(3-nitrophenyl)urea), which are notoriously difficult to separate.

Step 2: Solubilization

  • Charge the RBF with 3-Nitrophenyl isocyanate (1.64 g, 10.0 mmol).

  • Add anhydrous DCM (20 mL) via syringe. Stir until fully dissolved.

  • Cool the solution to

    
     using an ice/water bath.
    
  • Insight: The electron-withdrawing nitro group makes the isocyanate highly reactive; cooling prevents uncontrolled exotherms and minimizes side reactions.

Step 3: Nucleophilic Addition

  • Prepare a solution of 2-Methoxyethylamine (0.79 g, 915

    
    L, 10.5 mmol, 1.05 equiv) in anhydrous DCM (5 mL).
    
  • Add the amine solution dropwise to the isocyanate solution over 10–15 minutes.

  • Observation: A white precipitate typically begins to form within minutes, indicating product formation (urea derivatives are often less soluble in DCM than the starting materials).

Step 4: Reaction Monitoring

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Self-Validating Check (TLC/IR):

    • TLC: Check consumption of isocyanate (High

      
       in Hexane/EtOAc) and appearance of a polar urea spot.
      
    • FT-IR (Process Analytical Technology): Monitor the disappearance of the strong isocyanate peak at

      
       . Complete disappearance confirms reaction completion.
      

Step 5: Workup & Purification

  • Scenario A (Precipitate formed): Filter the white solid using a sintered glass funnel. Wash the cake with cold DCM (

    
    ) followed by Hexane (
    
    
    
    ) to remove excess amine.
  • Scenario B (No precipitate/Soluble Product):

    • Concentrate the reaction mixture to

      
      5 mL volume.
      
    • Slowly add Hexane (20–30 mL) with vigorous stirring to induce crystallization.

    • Filter and wash as above.

  • Drying: Dry the solid under high vacuum for 4 hours to remove trace solvent.

Process Workflow Diagram

Workflow Start Start: Dry Glassware (N2 Atmosphere) Dissolve Dissolve 3-Nitrophenyl Isocyanate in anhydrous DCM (0°C) Start->Dissolve AddAmine Dropwise Addition of 2-Methoxyethylamine (1.05 eq) Dissolve->AddAmine React Stir at RT (2 hrs) Precipitate forms AddAmine->React Check QC Check: IR (2270 cm-1 absent?) TLC (Isocyanate consumed?) React->Check Check->React No (Stir longer) Filter Vacuum Filtration Check->Filter Yes Wash Wash: Cold DCM -> Hexane (Removes excess amine) Filter->Wash Dry Dry under High Vacuum Wash->Dry End Final Product: 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea Dry->End

Figure 2: Operational workflow for the synthesis and purification of the target urea.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following data profile should be matched:

  • Physical State: White to off-white powder.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, Ar-NH -CO).
      
    • 
       ppm (t, 1H, Ar-H, C2 position).
      
    • 
       ppm (d, 1H, Ar-H).
      
    • 
       ppm (d, 1H, Ar-H).
      
    • 
       ppm (t, 1H, Ar-H).
      
    • 
       ppm (t, 1H, Alkyl-NH -CO).
      
    • 
       ppm (t, 2H, -CH 
      
      
      
      -O-).
    • 
       ppm (s, 3H, -OCH 
      
      
      
      ).
    • 
       ppm (q, 2H, -NH-CH 
      
      
      
      -).
  • IR Spectrum:

    • 
      : 3350 cm
      
      
      
      (N-H stretch), 1650–1690 cm
      
      
      (C=O Urea stretch), 1530/1350 cm
      
      
      (NO
      
      
      stretch).
    • Critical: Absence of peak at 2270 cm

      
       (Isocyanate).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product too soluble in DCM.Add Hexane or Diethyl Ether to force precipitation.
Symmetric Urea Impurity Moisture ingress hydrolyzed isocyanate.Ensure glassware is flame-dried; use fresh anhydrous DCM.
Sticky/Oily Product Trapped solvent or impurities.Triturate with cold Ether/Hexane; sonicate to induce crystallization.

References

  • General Urea Synthesis: Common Organic Chemistry. "Urea Formation - Common Conditions: Amine + Isocyanate." Available at: [Link] (Accessed Oct 2023).

  • Isocyanate Reactivity: Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 1972, 72(5), 457–496.

  • Synthesis of Unsymmetrical Ureas: Beneš, L. et al. "Study of the synthesis and biological activity of some 1,3-disubstituted ureas.
  • Reaction Protocol Validation: Representative protocol adapted from: Journal of Medicinal Chemistry methodologies for sEH inhibitors (e.g., syntheses involving 1-adamantyl-3-phenylurea analogs). See: Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Prostaglandins & Other Lipid Mediators, 2002.

Preparation of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea Stock Solutions for In Vitro Assays

Abstract & Scope

This technical guide provides a rigorous protocol for the solubilization, storage, and handling of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea , a lipophilic urea derivative often utilized as a chemical probe in signaling pathway analysis or enzyme inhibition assays (e.g., soluble epoxide hydrolase or kinase modulation).

Due to the presence of the nitrophenyl group and the urea linkage , this compound exhibits specific physicochemical challenges: poor aqueous solubility, potential light sensitivity, and a tendency to precipitate upon rapid dilution into aqueous media ("crashing out"). This guide establishes a self-validating workflow to ensure consistent molarity and biological activity across experimental replicates.

Physicochemical Profile & Solubility Logic

Before handling, one must understand the compound's properties to select the correct solvent system.[1]

PropertyValue / CharacteristicImplication for Protocol
Compound Name 1-(2-Methoxyethyl)-3-(3-nitrophenyl)ureaTarget Analyte
Molecular Formula C₁₀H₁₃N₃O₄Basis for Molarity Calculation
Molecular Weight 239.23 g/mol Use this exact value for weighing
Predicted LogP ~1.1 – 1.8 (Lipophilic)Hydrophobic; requires organic co-solvent
Solubility (Water) Low (< 1 mg/mL)Do not dissolve directly in media/buffer
Solubility (DMSO) High (> 50 mM)Preferred Solvent for Primary Stock
Stability Urea linkage is hydrolytically stable at neutral pH but sensitive to extreme heat/pH.[2]Avoid autoclaving; use sterile filtration.

Expert Insight: The 3-nitrophenyl moiety introduces electron-withdrawing character, potentially increasing the acidity of the urea protons, but also increasing potential photoreactivity. Amber vials are mandatory.

Protocol 1: Preparation of Primary Stock Solution (50 mM)

Objective: Create a stable, high-concentration master stock in 100% Dimethyl Sulfoxide (DMSO).

Materials:

  • Compound: 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, cell culture grade). Note: Avoid ethanol due to higher evaporation rates and potential cytotoxicity at higher volumes.

  • Container: Amber glass vial with PTFE-lined cap (to prevent plasticizer leaching).

Step-by-Step Methodology:

  • Calculations (The "Self-Validating" Check):

    • Target Concentration: 50 mM (50 mmol/L).

    • Target Volume: 1.0 mL .

    • Required Mass =

      
      
      
    • 
       or 11.96 mg .
      
  • Weighing:

    • Weigh approximately 12 mg of solid into the amber vial. Record the exact mass (e.g., 12.4 mg).

    • Correction: Do not try to hit 11.96 mg exactly. Weigh the solid first, then adjust the DMSO volume.

  • Volume Adjustment (Gravimetric Addition):

    • Calculate the required DMSO volume based on the exact mass weighed.

    • Example: If you weighed 12.4 mg :

      
      
      
    • Pipette the calculated volume of DMSO into the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual QC: Hold the vial against a light source. The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Caution: Do not exceed 40°C to prevent thermal degradation of the nitro group.

Protocol 2: Serial Dilution & Working Solutions

The Critical Failure Point: Direct addition of high-concentration DMSO stock into cell culture media often causes the compound to precipitate into invisible micro-crystals, leading to false negatives (loss of potency) or false positives (crystal toxicity).

The Solution: Use an Intermediate Dilution Step (The "Solvent Shift" Method).

Workflow Diagram (Graphviz/DOT)

SerialDilution cluster_0 Prevention of Precipitation Shock Stock Primary Stock (50 mM in 100% DMSO) Inter Intermediate Stock (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Media or PBS) Final Final Assay Well (5 µM, 0.1% DMSO) Inter->Final 1:100 Dilution (into Assay Media) Media Assay Media (Pre-warmed 37°C) Media->Inter Diluent Media->Final Diluent

Caption: Two-step dilution strategy minimizes precipitation risk by stepping down solvent concentration gradually.

Procedure:

  • Prepare Intermediate Stock (100x of Final):

    • Dilute the 50 mM Primary Stock 1:10 into DMSO first (to make 5 mM), then dilute that into media? NO.

    • Correct Path: Keep the compound solubilized.[1] Prepare a 500 µM working solution by diluting the 50 mM stock 1:100 into cell culture media (pre-warmed).

    • Note: This results in 1% DMSO. Vortex immediately. Watch for turbidity (precipitation). If turbid, the compound is not soluble at 500 µM in media. Reduce to 100 µM.

  • Final Application:

    • Add the Intermediate Stock to your cell wells.

    • Example: Add 10 µL of 500 µM Intermediate to 990 µL of media in the well.

    • Final Concentration: 5 µM.

    • Final DMSO: 0.01% (Safe for most cells).

Quality Control & Storage

ParameterSpecificationValidation Method
Storage Temperature -20°C or -80°CMonitor freezer logs.
Container Amber GlassProtects nitro group from photodegradation.
Freeze/Thaw Cycles Max 5 cyclesMark vial after each thaw. Discard after 5.
Precipitation Check No visible crystalsNephelometry or Absorbance @ 600nm (should be near 0).

Troubleshooting:

  • Issue: Compound precipitates upon adding to media.[3]

  • Fix: Increase the DMSO concentration in the intermediate step, or use a carrier protein (e.g., 0.1% BSA) in the media to sequester the lipophilic urea and keep it in solution.

References

  • PubChem. Compound Summary: 1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea (Analog Reference). National Library of Medicine. Accessed Oct 2023.

  • Emulate Bio. Protocol for Compound Treatment Solution Preparation. (General guidelines for lipophilic compound handling in microfluidics).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for solubility logic of phenylureas).
  • Sigma-Aldrich. Dimethyl Sulfoxide (DMSO) Physical Properties & Compatibility.

Sources

Technical Application Note: In Vivo Administration of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

[1]

Executive Summary & Compound Profile

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is a synthetic 1,3-disubstituted urea derivative.[1] Structurally, it belongs to a class of potent soluble epoxide hydrolase (sEH) inhibitors.[1][2] The inclusion of the ether functionality (2-methoxyethyl) is a medicinal chemistry strategy designed to improve water solubility and metabolic stability compared to earlier lipophilic adamantyl- or cyclohexyl-urea generations (e.g., AUDA, DCU).[1]

Mechanism of Action: The compound inhibits the sEH enzyme (Ephx2), preventing the hydrolysis of anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding diols.[1][3] This mechanism is critical in models of hypertension, neuroinflammation, and neuropathic pain.[1]

Physicochemical Challenges

Despite the polar methoxyethyl tail, the nitrophenyl-urea core imparts high crystal lattice energy and lipophilicity (LogP ~1.5–2.5 estimated).[1]

  • Solubility: Low in pure water (<50 µg/mL).[1]

  • Permeability: High (BCS Class II).[1]

  • Metabolic Risk: The nitro group is susceptible to reduction by gut microbiota (nitroreductases), potentially affecting oral bioavailability.[1]

Formulation Strategies

Critical Warning: Do not use pure saline or PBS.[1] The compound will precipitate, causing erratic absorption and potential peritonitis (IP) or embolism (IV).[1]

Decision Matrix: Vehicle Selection

The following decision tree outlines the optimal vehicle based on the administration route and study duration.

FormulationStrategyStartSelect Study TypeAcuteAcute (Single Dose)Start->AcuteChronicChronic (>3 Days)Start->ChronicRouteIPRoute: IP / SCAcute->RouteIPRoutePORoute: Oral (PO)Chronic->RoutePOSolventCo-solvent System(PEG400 / DMSO)RouteIP->SolventOutcome1High SolubilityRapid OnsetSolvent->Outcome1CycloInclusion Complex(HP-β-CD)RoutePO->CycloOutcome2Gut StabilityMasks Nitro GroupCyclo->Outcome2

Figure 1: Vehicle selection logic based on study duration and route.[1]

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) – Recommended

This is the "Gold Standard" for urea-based sEH inhibitors.[1] It encapsulates the lipophilic urea core, preventing precipitation and protecting the nitro group from rapid gut reduction.[1]

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1]

  • Dissolution: Add the specific amount of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea (target conc: 1–5 mg/mL).

  • Sonication: Sonicate at 40°C for 30–60 minutes until the solution is clear.

  • Sterilization: Filter through a 0.22 µm PVDF filter.[1]

  • Storage: Stable at 4°C for 1 week.

Protocol B: PEG/DMSO Co-solvent (Acute IP/SC only)

Use this only if cyclodextrin is unavailable or for terminal acute experiments.[1]

  • Composition: 10% DMSO + 40% PEG400 + 50% Saline.[1]

  • Method: Dissolve compound entirely in DMSO first. Add PEG400 and vortex.[1] Slowly add saline while vortexing.

  • Risk: If the solution turns cloudy, the compound has crashed out.[1] Do not inject.[1]

Administration Routes & Protocols

Route 1: Intraperitoneal (IP) Injection

Best for: Acute pharmacodynamic models (e.g., LPS-induced inflammation).[1]

  • Dose Range: 1 – 10 mg/kg.[1]

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).[1]

  • Procedure:

    • Restrain the mouse manually (scruff method).[1]

    • Tilt the mouse head-down to displace viscera.[1]

    • Inject into the lower right quadrant using a 27G needle.[1]

    • Validation: Monitor for "writhing" (sign of vehicle irritation).[1]

  • PK Profile:

    
     typically 15–30 mins.[1] Bioavailability (
    
    
    ) is usually high (>80%).[1]
Route 2: Oral Gavage (PO)

Best for: Chronic efficacy studies (e.g., AngII-induced hypertension).[1]

  • Dose Range: 3 – 30 mg/kg.[1]

  • Vehicle: 20% HP-β-CD (Protocol A) or Vegetable Oil (if compound is highly lipophilic).[1]

  • Procedure:

    • Use a flexible plastic gavage needle (FTP-20-38) to minimize esophageal trauma.[1]

    • Ensure the mouse is conscious and the head is aligned with the esophagus.[1]

    • Critical Step: Fasting mice for 4 hours prior to dosing can reduce variability caused by food effects, though sEH inhibitors often absorb better with lipids.[1]

  • PK Profile:

    
     1–2 hours. Watch for the "Nitro-reduction" effect (first-pass metabolism reduces the nitro group to an amine, potentially inactivating the inhibitor).[1]
    
Route 3: Subcutaneous (SC) / Osmotic Minipump

Best for: Steady-state inhibition without stress from repeated handling.[1]

  • Vehicle: 50% DMSO / 50% PEG400 (for pumps).[1]

  • Protocol:

    • Load Alzet® osmotic minipumps (e.g., Model 1004).[1]

    • Implant subcutaneously in the dorsal flank under isoflurane anesthesia.[1]

    • Advantage: Maintains constant plasma levels above the

      
       (typically <50 nM for this class).[1]
      

Pharmacokinetic Validation Workflow

To ensure the compound is engaging the target, you must validate exposure levels.[1]

Quantitative Data Summary (Estimated)

Based on structural analogs (e.g., ether-ureas described by Kim et al., 2007)

ParameterIP RoutePO Route (Cyclodextrin)PO Route (Suspension)
Tmax 0.25 – 0.5 h1.0 – 2.0 h2.0 – 4.0 h
Cmax (10 mg/kg) ~2000 – 4000 nM~1000 – 2500 nM< 500 nM
Half-life (t1/2) 2 – 4 h3 – 6 hVariable
Bioavailability (F) 100% (Reference)40 – 70%< 20%
PK/PD Workflow Diagram

PK_Workflowcluster_samplingSampling PointsDosingDose Administration(t=0)T10.5h (Absorption)Dosing->T1T22h (Peak)T1->T2AnalysisLC-MS/MS Analysis(Plasma & Tissue)T1->AnalysisT36h (Elimination)T2->T3T2->AnalysisT424h (Trough)T3->T4T3->AnalysisT4->AnalysisBiomarkerPD Marker Check:EET/DHET RatioAnalysis->BiomarkerCorrelate Exposurewith Activity

Figure 2: Pharmacokinetic and Pharmacodynamic validation workflow.

Analytical Monitoring (LC-MS/MS)[1]
  • Transitions: Optimize MRM transitions for the parent mass (likely [M+H]+ or [M-H]-).

  • Biomarker: Measure the ratio of 14,15-EET to 14,15-DHET .

    • Effective Target Engagement: An increase in the EET/DHET ratio correlates with sEH inhibition.[1]

Safety & Toxicology

  • Hypotension: As sEH inhibitors are vasodilatory, monitor blood pressure if dosing >50 mg/kg.[1]

  • Precipitation: If using high-DMSO vehicles IP, observe for signs of peritonitis (hunched posture, rough coat).[1]

  • Metabolite Toxicity: The reduction of the nitro group yields an aniline derivative.[1] While generally safe in acute doses, chronic accumulation of aniline derivatives can be hepatotoxic.[1] Perform ALT/AST assays for studies >14 days.

References

  • Hammock, B. D., et al. (2007).[1] 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties.[1][2] Journal of Medicinal Chemistry.[1][2]

  • Morisseau, C., & Hammock, B. D. (2005).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Cardiovascular Health.[1][4] Annual Review of Pharmacology and Toxicology.[1]

  • Shen, H. C. (2010).[1] Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.[1]

  • Liu, J. Y., et al. (2009).[1] Inhibition of Soluble Epoxide Hydrolase Enhances the Anti-Inflammatory Effects of Aspirin.[1] PNAS.[1] [1]

HPLC method development for detecting 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the systematic development of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea . As a structural analog to various phenylurea herbicides and soluble epoxide hydrolase (sEH) inhibitors, this compound presents specific chromatographic challenges, including moderate polarity and potential hydrolytic instability. This guide moves beyond template-based instructions, offering a first-principles approach to method development, optimization, and validation, ensuring compliance with ICH Q2(R1) standards.

Physicochemical Profile & Mechanistic Strategy[1]

Effective method development requires understanding the analyte's interaction with the stationary phase.

  • Compound Structure:

    • Hydrophobic Domain: 3-Nitrophenyl ring (provides π-π interaction with C18).

    • Polar Domain: Urea linkage (-NH-CO-NH-) and Methoxyethyl tail.

    • Chromophore: The nitro group (-NO2) conjugated with the phenyl ring provides strong UV absorption, typically bathochromically shifting the benzene

      
       to the 240–280 nm region.
      
  • Solubility: Moderate solubility in water; highly soluble in acetonitrile (ACN) and methanol (MeOH).

  • pKa: The urea protons are weakly acidic (pKa ~13-14), meaning the molecule remains neutral across the standard HPLC pH range (2–8).

Strategic Implications
  • Column Selection: A standard C18 (Octadecylsilane) column is sufficient due to the phenyl ring's hydrophobicity. A "Polar Embedded" or "Aqueous Stable" C18 is recommended to prevent phase collapse if high aqueous content is needed to retain the polar methoxyethyl tail.

  • Mobile Phase: Acidified water is required not for ionization control (as the molecule is neutral), but to suppress silanol activity on the column, ensuring sharp peak shapes.

  • Detection: UV-Vis Diode Array Detection (DAD) is critical during development to identify the absorption maximum (

    
    ) specific to the meta-nitro substitution.
    

Experimental Protocol: Method Development Lifecycle

Phase 1: Instrument Setup & Preparation
  • HPLC System: Quaternary or Binary Gradient System (e.g., Agilent 1260/1290, Waters Alliance).

  • Detector: DAD/PDA (Scanning 190–400 nm).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Acetonitrile is preferred over methanol for lower backpressure and sharper peaks for nitro-aromatics.

Phase 2: The "Scouting" Gradient (Screening)

Do not start with an isocratic method. Use a wide gradient to assess retention behavior and elution of impurities.

Protocol:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 20.0 min: 95% B (Linear Ramp)

    • 25.0 min: 95% B (Hold)

    • 25.1 min: 5% B (Re-equilibration)

    • 30.0 min: End

Data Analysis:

  • Inject a 100 µg/mL standard.

  • Extract chromatograms at 254 nm (general aromatic) and 270 nm (nitro-specific).

  • Success Metric: If the peak elutes between 8–15 minutes, the compound has ideal retention for C18. If it elutes < 5 mins, switch to a Phenyl-Hexyl column for better selectivity.

Phase 3: Method Optimization (The "Gold Standard")

Once the approximate elution %B is found (e.g., if it elutes at 12 min in the scout run, that corresponds to ~60% B), convert to a focused gradient or isocratic method for routine analysis.

Optimized Parameters:

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) – Improves peak symmetry over simple formic acid.

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Mode (Recommended for QC): 40:60 (A:B).

    • Note: If impurities are present, use a shallow gradient: 30% B to 70% B over 15 minutes.

Phase 4: System Suitability & Validation

Every run must include a System Suitability Test (SST) standard.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 0.1 minEnsures pump stability.
Tailing Factor (T) 0.8 < T < 1.5Urea derivatives can tail due to H-bonding; pH control is vital here.
Theoretical Plates (N) > 5000Indicates column efficiency.
Resolution (Rs) > 2.0Between the main peak and nearest impurity.

Visualization: Method Development Logic

The following diagram illustrates the decision matrix for optimizing the separation of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea based on peak topology.

MethodDevelopment Start Start: Scouting Gradient (5-95% B) CheckRT Check Retention Time (RT) Start->CheckRT EarlyElution RT < 5 min (Poor Retention) CheckRT->EarlyElution LateElution RT > 18 min (Strong Retention) CheckRT->LateElution IdealElution RT 8-15 min (Ideal) CheckRT->IdealElution ActionEarly Action: 1. Use 100% Aqueous Start 2. Switch to C18-AQ or Phenyl-Hexyl EarlyElution->ActionEarly ActionLate Action: 1. Increase Organic Start % 2. Use C8 Column LateElution->ActionLate ActionIdeal Action: Convert to Isocratic (Calculate k' approx 2-5) IdealElution->ActionIdeal CheckShape Check Peak Shape ActionIdeal->CheckShape Tailing Tailing > 1.5 CheckShape->Tailing Symmetric 0.8 < T < 1.2 CheckShape->Symmetric FixTailing Fix: Add 10mM Buffer (Ammonium Formate) Ensure pH < 4 Tailing->FixTailing FinalMethod Finalize Method & Validate (ICH Q2) Symmetric->FinalMethod FixTailing->CheckShape

Caption: Decision tree for optimizing retention and peak symmetry during phenylurea HPLC method development.

Troubleshooting & Critical Considerations

Peak Splitting (The "Urea" Problem)

Urea derivatives can exhibit conformers (rotamers) or degrade.

  • Symptom: Doublet peak or shoulder.

  • Root Cause: Restricted rotation around the amide bond or hydrolysis to 3-nitroaniline.

  • Solution: Increase column temperature to 40°C or 45°C to coalesce rotamers. If degradation is suspected, check the presence of 3-nitroaniline (elutes earlier) by injecting a pure standard of the amine.

Detection Sensitivity

The meta-nitro group is less conjugated than para-nitro, potentially lowering UV intensity.

  • Recommendation: If sensitivity at 254 nm is low, use the DAD to extract the spectrum. Nitro-aromatics often have a secondary, intense band around 210–220 nm . However, ensure your solvents (ACN/Water) are UV-transparent at this range.

Sample Diluent
  • Do not dissolve solely in 100% Acetonitrile. This causes "solvent effect" (peak broadening) when injecting onto a high-aqueous initial gradient.

  • Protocol: Dissolve stock in ACN, then dilute to 50:50 ACN:Water for the final injection vial.

References

  • United States Environmental Protection Agency (EPA). (1992). Method 532: Determination of Phenylurea Compounds in Drinking Water by High Performance Liquid Chromatography with UV Detection. Link

  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea Product Information. (Used for structural analog comparison). Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea Compound Summary. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the water solubility of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea formulations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may face during your experiments.

Understanding the Challenge: Poor Water Solubility

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea, like many urea-based compounds, exhibits limited solubility in water.[1] This characteristic can significantly hinder its development as a therapeutic agent, impacting dissolution rates, bioavailability, and formulation options.[2][3] The primary reason for this poor solubility lies in its molecular structure, which contains both hydrophobic (the nitrophenyl ring) and hydrophilic (the urea and methoxyethyl groups) moieties. In an aqueous environment, the energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the hydrophobic portions of the molecule is unfavorable, leading to low solubility.

Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address common problems and provide scientifically grounded solutions.

Q1: My initial attempts to dissolve 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea in aqueous buffers have failed, even at low concentrations. What is the first-line approach to improve its solubility for preliminary in vitro screening?

A1: The most direct initial approach is the use of cosolvents.

Causality: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5][6] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic drug molecule, making it easier for the solute to be solvated.[5][7] For initial screening purposes, a simple cosolvent system can provide a quick and effective way to achieve the desired concentration without complex formulation development.

Recommended Cosolvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Determining Equilibrium Solubility in a Cosolvent System

  • Preparation of Cosolvent Stock Solutions: Prepare a series of aqueous solutions containing varying percentages of your chosen cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v PEG 400 in deionized water).

  • Equilibration: Add an excess amount of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea to a known volume of each cosolvent solution in separate vials. "Excess" means adding enough solid so that some remains undissolved after equilibration.

  • Shaking/Agitation: Tightly cap the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[9]

  • Sampling and Analysis: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Data Presentation:

Cosolvent System (v/v)Equilibrium Solubility (mg/mL) at 25°C
Deionized Water< 0.1
10% PEG 400 in WaterExperimental Value
20% PEG 400 in WaterExperimental Value
30% PEG 400 in WaterExperimental Value
40% PEG 400 in WaterExperimental Value
50% PEG 400 in WaterExperimental Value

Note: The above table should be populated with your experimental data.

Workflow for Cosolvent Screening

Cosolvent_Screening start Poorly Soluble Compound cosolvent Select Cosolvents (e.g., PEG 400, PG, Ethanol) start->cosolvent prepare Prepare Cosolvent/Water Mixtures (e.g., 10-50% v/v) cosolvent->prepare equilibrate Add Excess Compound & Equilibrate (24-48h at controlled temp) prepare->equilibrate separate Centrifuge & Filter Supernatant equilibrate->separate analyze Analyze Concentration (HPLC) separate->analyze evaluate Evaluate Solubility Enhancement end Optimized Cosolvent System evaluate->end

Caption: Workflow for determining the optimal cosolvent system.

Q2: I need to develop a formulation for oral delivery. While cosolvents work in the lab, I'm concerned about their in vivo performance due to potential precipitation upon dilution in gastric fluids. What are more robust formulation strategies?

A2: For oral delivery, consider advanced formulation technologies such as solid dispersions, cyclodextrin complexation, or the use of surfactants.

These approaches aim to either create a more soluble form of the drug or to facilitate its dissolution and absorption in the gastrointestinal tract.

Causality: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level.[10][11] This can lead to the formation of an amorphous solid, which has a higher energy state and thus greater apparent solubility and faster dissolution compared to the crystalline form.[10][12] The carrier also improves the wettability of the drug particles upon contact with aqueous fluids.[11][12]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG 6000).[12][13]

  • Solvent Selection: Identify a common volatile solvent that can dissolve both 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea and the chosen carrier (e.g., methanol, ethanol, or a mixture thereof).

  • Dissolution: Dissolve the drug and the carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the inside of the flask.

  • Drying and Milling: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Gently scrape the dried material and mill it into a fine powder.

  • Characterization: Analyze the solid dispersion for amorphicity (using techniques like X-ray diffraction or differential scanning calorimetry) and determine its dissolution rate compared to the pure drug.

Mechanism of Solid Dispersion

Solid_Dispersion cluster_0 Preparation cluster_1 Dissolution Drug Drug Dissolution Dissolve Drug & Carrier in Common Solvent Drug->Dissolution Carrier Carrier Carrier->Dissolution Solvent Solvent Solvent->Dissolution Evaporation Solvent Evaporation Dissolution->Evaporation SolidDispersion Amorphous Solid Dispersion Evaporation->SolidDispersion AqueousMedium Aqueous Medium Release Carrier Dissolves, Drug Releases as Fine Particles AqueousMedium->Release Introduction Absorption Enhanced Absorption Release->Absorption

Caption: Mechanism of solubility enhancement by solid dispersion.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly water-soluble molecules, like your compound, within their cavity, forming an inclusion complex.[16][17] This complex effectively masks the hydrophobic nature of the drug, presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[14][18]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[17]

  • Preparation of CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM).

  • Equilibration: Add an excess amount of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea to each CD solution.

  • Shaking and Equilibration: Shake the mixtures at a constant temperature for 48-72 hours to ensure equilibrium.

  • Analysis: Centrifuge and filter the samples as described previously. Analyze the concentration of the dissolved drug in the supernatant.

  • Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. The shape of the curve will indicate the stoichiometry and stability of the inclusion complex.

Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex Drug Drug Molecule (Hydrophobic) Complex Inclusion Complex (Enhanced Solubility) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

Causality: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic drugs by forming micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[19][20][21] The hydrophobic drug partitions into the hydrophobic core of the micelles, while the hydrophilic shell of the micelles interacts with the surrounding water, effectively solubilizing the drug.[20][21]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Sodium lauryl sulfate (SLS)

  • Cremophor® EL

Experimental Protocol: Surfactant Solubility Screening

  • Surfactant Solution Preparation: Prepare aqueous solutions of the chosen surfactant at concentrations both below and above its known CMC.

  • Solubility Determination: Follow the same procedure as the cosolvent solubility determination (A1) to measure the equilibrium solubility of your compound in each surfactant solution.

  • Data Analysis: Plot the solubility of the drug as a function of surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Surfactant Micelle Solubilization

Surfactant_Micelle cluster_micelle Micelle center s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center Drug Drug

Caption: Drug molecule encapsulated within a surfactant micelle.

Q3: My compound is intended for parenteral administration, and I need a sterile, injectable formulation. What are the key considerations and suitable approaches?

A3: For parenteral formulations, safety, sterility, and physiological compatibility are paramount. While cosolvents and cyclodextrins can be used, their concentrations must be carefully controlled to avoid toxicity. Nanoparticle engineering is an increasingly viable strategy.

Nanoparticle Engineering:

Causality: Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio.[22][23][24] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[25] Nanoparticle formulations can be stabilized with surfactants or polymers to prevent aggregation and can be formulated as sterile suspensions.[22][26]

Experimental Protocol: High-Pressure Homogenization for Nanosuspension

  • Pre-milling: Create a coarse suspension of the drug in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or lecithin).

  • High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer for multiple cycles. The high shear forces and cavitation will break down the drug crystals into nanoparticles.

  • Particle Size Analysis: Monitor the particle size distribution using dynamic light scattering (DLS) until the desired size range (typically < 200 nm for intravenous injection) is achieved.

  • Sterilization: The final nanosuspension can be sterilized by filtration through a 0.22 µm filter if the particle size is sufficiently small, or by aseptic processing.

Nanoparticle Formulation Workflow

Nanosuspension_Workflow start Drug Powder + Stabilizer Solution premilling Pre-milling (Coarse Suspension) start->premilling homogenization High-Pressure Homogenization premilling->homogenization analysis Particle Size Analysis (DLS) homogenization->analysis analysis->homogenization Cycles sterilization Sterile Filtration analysis->sterilization Desired Size Achieved end Nanosuspension Formulation sterilization->end

Caption: Workflow for creating a nanosuspension via high-pressure homogenization.

References

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical Research, 24(10), 2241-2253.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(8), 3207-3221.
  • Singh, A., Van den Mooter, G. (2016). Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. Acta Pharmaceutica Sinica B, 6(1), 20-30. [Link]

  • dos Santos, M. M., de Almeida, F. B., & de Lima, G. G. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(16), 4849. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(5), 1000145. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 4(3). [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine, 11(2). [Link]

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.[Link]

  • Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved February 12, 2026. [Link]

  • Kumar, S., & Singh, S. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science, 3(5), 79-88. [Link]

  • Hu, J., Johnston, K. P., & Williams III, R. O. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug development and industrial pharmacy, 30(3), 233-245. [Link]

  • Singh, M., Sharma, R., & Banerjee, U. C. (2002). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of pharmaceutical and biomedical analysis, 30(2), 277-298. [Link]

  • Tran, T. H., & Tran, P. H. L. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. [Link]

  • Popa, G., & Uivarosi, V. (2019). New chromatographic insights on drug: cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of inclusion phenomena and macrocyclic chemistry, 94(3-4), 101-108. [Link]

  • Popa, G., Uivarosi, V., & Sarbu, I. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(11), 2465. [Link]

  • Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2419-2430. [Link]

  • Hu, J., Johnston, K. P., & Williams III, R. O. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Scilit. [Link]

  • Patel, J., & Patel, K. (2016). Formulation and development strategies for drugs insoluble in gastric fluid. International Journal of Pharmaceutical Sciences and Research, 7(8), 3166. [Link]

  • Purohit, R., & Bhaskaran, S. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2159-2176. [Link]

  • Williams, A. C. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]

  • Li, Y., & Li, S. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine, 19, 3271-3286. [Link]

  • Kumar, S., & Singh, S. (2021). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Madhavi, M. (2015). solubility enhancement and cosolvency. [Slideshare presentation]. [Link]

  • Hu, J., Johnston, K. P., & Williams III, R. O. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. ResearchGate. [Link]

  • Liu, R. (Ed.). (2018). Water-Insoluble Drug Formulation (3rd ed.). Routledge. [Link]

  • MDPI. (n.d.). Special Issue: Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Pharmaceuticals. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. IntechOpen. [Link]

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Semantic Scholar. [Link]

  • Al-Kasmi, B., & Tabbakh, R. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-9. [Link]

  • Kaiwar, C. (2024, June 1). Excipients Used for Solid Dosage: Innovations and Challenges. Tablets & Capsules. [Link]

  • Box, K. J., & Comer, J. E. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Current drug metabolism, 9(9), 869-878. [Link]

  • Singh, S., & Singh, S. (2023). A Review On Excipient Used In Preparation/ Formulation Of Solid Dosage Form. Journal of Drug Delivery and Therapeutics, 13(5), 183-190. [Link]

  • Kumar, S., & Singh, S. (2015). Excipients in solid_dosage_forms. [Slideshare presentation]. [Link]

  • CD Formulation. (n.d.). Excipients for Solid Dosage Form. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Strickley, R. G. (2004). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 28(10), 48-62. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal, 15(3-4), 28-30. [Link]

  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility. Journal of medicinal chemistry, 47(8), 2110-2122. [Link]

  • Das, S., & Chatterjee, S. (2020). Solubility enhancement and study of molecular interactions of poorly soluble ibuprofen in presence of urea, a hydrotropic agent. Materials Today: Proceedings, 33, 5369-5375. [Link]

  • National Center for Biotechnology Information. (n.d.). Urea. PubChem Compound Database. [Link]

  • Kumar, S., & Singh, S. (2016). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR), 5(11), 1639-1645. [Link]

  • Sharma, A., & Jain, C. P. (2017). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences, 79(1), 5-19. [Link]

  • Sari, Y., & Harahap, Y. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy, 1(1), 1-8. [Link]

Sources

Technical Support Center: Troubleshooting Precipitation of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when using this and other similar small molecules in cell culture experiments. Precipitation of a test compound can critically impact experimental reproducibility and validity by altering the effective concentration and potentially introducing cytotoxic artifacts. This guide provides in-depth, field-proven insights and step-by-step protocols to help you prevent and troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea, and why is it prone to precipitation in aqueous cell culture media?

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is a small organic molecule. Based on its structure, which includes a nitrophenyl group, it is predicted to have limited solubility in water-based solutions like cell culture media. Such compounds are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but can rapidly precipitate when introduced into an aqueous environment.[1][2] This precipitation is a common challenge for many hydrophobic drugs and reagents in biological assays.[3] The core issue stems from the unfavorable energetics of accommodating a non-polar molecule within the highly polar, hydrogen-bonded network of water.

Q2: Beyond the compound's intrinsic properties, what are the common causes of precipitation in a cell culture experiment?

Compound precipitation is rarely due to a single factor. It's often a result of a combination of physical and chemical interactions within your experimental setup. Understanding these root causes is the first step toward prevention.

Several factors can contribute to this issue:

  • Poor Intrinsic Solubility : The fundamental chemical properties of the compound may inherently limit its ability to dissolve in aqueous solutions.[1]

  • High Final Concentration : Attempting to achieve a final concentration that exceeds the compound's solubility limit in the culture medium is a direct cause of precipitation.[1]

  • Solvent Shock : This is a critical and frequent cause. It occurs when a highly concentrated stock solution (e.g., in 100% DMSO) is rapidly diluted into the aqueous cell culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution before it can be adequately dispersed.[1][4]

  • Temperature Fluctuations : Cell culture media are often stored refrigerated (4°C) and then warmed to 37°C for experiments. While warming can sometimes aid solubility, some compounds may be less stable or soluble at higher temperatures over extended incubation periods.[1][5][6][7] Conversely, adding a compound to cold media can also promote precipitation.[3]

  • pH of the Media : The pH of standard cell culture media is tightly controlled, typically between 7.2 and 7.4.[1] This pH can influence the ionization state of a compound, which in turn affects its solubility.[8][9] Furthermore, cellular metabolism during an experiment can alter the local pH of the medium, potentially causing a previously dissolved compound to precipitate over time.[1]

  • Interactions with Media Components : Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins.[10][11][12] The compound may bind to proteins in the serum or interact with salts (especially calcium salts), leading to the formation of insoluble complexes.[1][6][7]

Caption: Key factors contributing to compound precipitation in cell culture.

Proactive Strategies: Best Practices for Solution Preparation

The most effective way to deal with precipitation is to prevent it from happening. This begins with meticulous preparation of your stock and working solutions.

Q3: How should I prepare a stock solution of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea to maximize its stability and solubility?

A properly prepared stock solution is the foundation of a successful experiment. Since this compound is likely poorly soluble in water, the recommended solvent is high-purity, anhydrous (water-free) DMSO.[13]

  • Determine Required Concentration: Decide on a stock concentration that is significantly higher (e.g., 1000x to 10,000x) than your highest final experimental concentration.[14][15] This minimizes the volume of DMSO added to your cells, keeping the final solvent concentration low (typically ≤0.5%).[16]

  • Accurate Weighing: Use a calibrated analytical balance to weigh the required amount of the compound. For accuracy with small masses, it is better to weigh a larger amount and make a larger volume of stock solution.[17]

  • Dissolution:

    • Add the weighed compound to a sterile, appropriate-sized tube (e.g., a polypropylene microcentrifuge tube).

    • Add the calculated volume of fresh, anhydrous DMSO. Using DMSO that has absorbed atmospheric water can significantly reduce the compound's solubility.[13]

    • Vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If particulates remain, brief sonication in a water bath can be used to aid dissolution.[18]

  • Visual Inspection: Hold the tube up to a light source to ensure the solution is completely clear and free of any visible precipitate. This is a critical quality control step.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[5][7] Store aliquots at -20°C or -80°C, protected from light.[19]

Desired Stock Conc. (mM)Molecular Weight ( g/mol )Mass per 1 mL DMSO (mg)
1239.23 (Predicted)0.239
10239.23 (Predicted)2.39
50239.23 (Predicted)11.96
100239.23 (Predicted)23.92
Note: Molecular weight for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is predicted based on its chemical formula (C10H13N3O4). Always confirm with the manufacturer's data if available.
Q4: What is the correct procedure for diluting the DMSO stock into my cell culture medium to avoid "Solvent Shock"?

The dilution step is where "solvent shock" most often occurs.[1] The goal is to introduce the compound to the aqueous environment in a slow, controlled manner that allows for rapid dispersal.

  • Pre-warm the Medium: Equilibrate your cell culture medium to the experimental temperature (typically 37°C) before adding the compound.[3]

  • Calculate Volumes: Determine the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains non-toxic to your specific cell line (generally <0.5%).

  • Add Stock to Medium (Not Vice-Versa): Under sterile conditions, add the calculated volume of the DMSO stock solution to the pre-warmed medium. Never add aqueous medium to the concentrated DMSO stock.

  • Ensure Rapid Mixing: Add the stock solution dropwise into the vortex of the gently swirling or stirring medium.[1] This ensures immediate dispersion and prevents the formation of localized high concentrations of the compound and DMSO.

  • Intermediate Dilution (Optional but Recommended): For particularly problematic compounds, first perform an intermediate dilution. Add the DMSO stock to a small, sterile volume of medium (e.g., 200 µL), vortex thoroughly, and then immediately add this intermediate dilution to the bulk of the culture medium.[3]

  • Final Visual Inspection: After mixing, visually inspect the medium to confirm it is clear before adding it to your cells.

Caption: Visual comparison of incorrect vs. correct compound dilution.

Reactive Troubleshooting: A Step-by-Step Guide

Even with careful preparation, precipitation can sometimes occur. The following guide will help you diagnose and solve the problem based on when you observe it.

Q5: I saw a precipitate form immediately after adding my compound to the media. What are my next steps?

Immediate precipitation is most often caused by exceeding the solubility limit or by solvent shock.[1] Follow this workflow to identify and resolve the issue.

Troubleshooting_Immediate_Precipitation start Precipitate Forms Immediately q1 Is your stock solution perfectly clear? start->q1 sol1 Re-make stock solution. Ensure complete dissolution (vortex/sonicate). q1->sol1 No q2 Is the final concentration too high? q1->q2 Yes sol1->q2 sol2 Reduce the final working concentration and re-test. q2->sol2 Yes q3 Did you add the stock correctly? q2->q3 No end Solution should be clear. Proceed with experiment. sol2->end sol3 Re-prepare working solution. Add stock to warmed media slowly with vigorous mixing. q3->sol3 No q3->end Yes sol3->end

Caption: A troubleshooting workflow for immediate precipitation issues.

Q6: My media was clear at first, but I noticed cloudiness or a precipitate after several hours of incubation. What could be the cause?

Delayed precipitation points to changes in the media over time.

  • Probable Cause 1: Temperature-Dependent Instability. The compound may be less stable or soluble at 37°C over long periods.[1]

    • Solution: There is no simple fix if this is an intrinsic property. Consider shortening the incubation time if the experimental design allows.

  • Probable Cause 2: pH Shift. As cells metabolize, they release byproducts (like lactic acid) that can lower the pH of the medium.[1] This pH change can be enough to cause a pH-sensitive compound to precipitate.

    • Solution: Ensure your medium has a robust buffering system (e.g., HEPES in addition to bicarbonate) if your cells are highly metabolic.[9] Check the pH of the media post-incubation to confirm a shift.

  • Probable Cause 3: Interaction with Serum Proteins. Over time, the compound may slowly bind to and denature proteins in the fetal bovine serum (FBS), forming insoluble aggregates.[1]

    • Solution: Try reducing the serum concentration (e.g., from 10% to 5% or 2%) if your cells can tolerate it. Alternatively, test the experiment in a serum-free medium to see if the problem persists.

Summary and Key Recommendations

ProblemProbable Cause(s)Recommended Solution(s)
Immediate Precipitation Solvent Shock; Exceeding Solubility Limit; Poorly Dissolved StockAdd stock slowly to warmed, swirling media. Reduce final concentration. Remake stock, ensuring it's fully dissolved.[1][2][4]
Delayed Precipitation pH shift from cell metabolism; Compound instability at 37°C; Interaction with serum componentsUse a more robustly buffered medium (e.g., with HEPES). Reduce serum concentration. Shorten incubation time if possible.[1][9]
Stock Solution is Cloudy Poor quality/hydrated DMSO; Insufficient mixing; Supersaturated solutionUse fresh, anhydrous DMSO. Vortex and/or sonicate until clear. If it persists, the concentration is too high for the solvent.[13]

By implementing these proactive strategies and following the logical troubleshooting workflows, researchers can significantly improve the reliability and reproducibility of their cell-based assays with 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea and other challenging compounds.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Bitesize Bio. (n.d.). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Hämmerle, M., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Vaia. (2024, September 5). Solubility Enhancement: Methods & Techniques. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Temperature, pH, and Reaction Duration on Microbially Induced Calcite Precipitation. Retrieved from [Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?. Retrieved from [Link]

Sources

Stability of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea Document ID: TSC-MNU-03-STAB Last Updated: 2026-02-12

Executive Summary

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is a 1,3-disubstituted urea derivative, structurally characteristic of Soluble Epoxide Hydrolase (sEH) inhibitors . While the methoxyethyl tail is designed to enhance aqueous solubility compared to lipophilic adamantyl-urea analogs, this compound presents specific stability challenges under physiological conditions.

Quick Status:

  • Chemical Stability (PBS, pH 7.4): High (Hydrolysis resistant).

  • Metabolic Stability (Plasma/Microsomes): Low to Moderate (Susceptible to nitro-reduction).

  • Physical Stability: Moderate (Risk of precipitation upon dilution).

Part 1: Physicochemical Stability Profile

Hydrolytic Stability (Chemical)

Under sterile physiological conditions (pH 7.4, 37°C, phosphate buffer), the urea linkage (–NH–CO–NH–) is chemically robust. Spontaneous hydrolysis to 3-nitroaniline and 2-methoxyethylamine is negligible over standard incubation periods (0–24 hours).

  • Risk Factor: Low.

  • Exception: Extreme pH (<2 or >10) or temperatures >60°C will accelerate degradation.

Solubility & Precipitation (The "Crash-Out" Effect)

This is the most common user-reported issue. Despite the polar methoxyethyl group, the core nitrophenyl-urea scaffold remains hydrophobic.

  • Mechanism: When a concentrated DMSO stock (e.g., 10 mM) is rapidly diluted into aqueous media (PBS/Media), the compound may form micro-crystals that are invisible to the naked eye but result in a loss of apparent concentration in assays.

  • Critical Threshold: Aqueous solubility is typically limited to <50–100 µM.

Photostability

Nitroaromatic compounds are susceptible to photolytic degradation.

  • Recommendation: Store solid powder and DMSO stocks in amber vials. Avoid prolonged exposure to direct UV or intense fluorescent light.

Part 2: Biological Stability (Metabolic)

When introduced to biological matrices (plasma, cell lysates, liver microsomes), the stability profile changes drastically due to enzymatic activity.

Key Metabolic Pathways
  • Nitro-Reduction (Major Liability):

    • Enzymes: Nitroreductases (cytosolic), CYP450s.

    • Reaction: The 3-nitro group (

      
      ) is stepwise reduced to a nitroso (
      
      
      
      ), hydroxylamine (
      
      
      ), and finally the amine (
      
      
      ).
    • Impact: This alters the electronic properties of the pharmacophore, potentially changing potency against sEH.

    • Condition: Accelerated under hypoxic conditions or in the presence of cytosolic fractions.

  • O-Dealkylation (Minor Liability):

    • Enzymes: CYP450s.

    • Reaction: Oxidative cleavage of the methoxyethyl ether tail.

Part 3: Visualization of Degradation & Workflow

Figure 1: Stability & Degradation Pathways

Caption: Chemical and enzymatic degradation pathways. The urea linkage is stable at pH 7.4, but the nitro group is vulnerable to enzymatic reduction.

StabilityPathways Parent Parent Compound 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea Hydrolysis Hydrolysis (Chemical) (pH < 2 or > 10) Parent->Hydrolysis Acid/Base Catalysis Reduction Nitro-Reduction (Enzymatic) (Microsomes/Cytosol) Parent->Reduction Nitroreductase/CYP Precipitation Physical Precipitation (Rapid Dilution in PBS) Parent->Precipitation > 1% DMSO High Conc. Product_Split Breakdown Products: 3-Nitroaniline + Methoxyethylamine Hydrolysis->Product_Split Product_Amine Metabolite 1: 3-Aminophenyl Urea Analog Reduction->Product_Amine Stepwise Reduction (-NO2 -> -NH2) Crystal Micro-Crystals (Loss of Soluble Dose) Precipitation->Crystal Insoluble Aggregate

Part 4: Validated Experimental Protocols

Protocol A: Assessing Stability in Plasma/PBS (Half-Life Determination)

Use this to distinguish between chemical instability and enzymatic metabolism.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Pooled Plasma (Rat/Human).

  • Internal Standard (e.g., Warfarin or a structural analog).

  • Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step:

  • Preparation:

    • Prepare a 1 µM working solution in PBS (Control) and Plasma (Test).

    • Critical: Limit final DMSO concentration to <0.1% to prevent precipitation.

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

  • Extraction:

    • At each timepoint, transfer 50 µL of sample to a plate containing 150 µL ice-cold ACN (with Internal Standard).

    • Vortex for 1 min; Centrifuge at 4000g for 15 min (4°C).

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor the parent ion [M+H]+.

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • If PBS slope ≈ 0 but Plasma slope < 0, instability is enzymatic .

Protocol B: Solubility "Crash" Test

Use this if your IC50 curves look erratic.

  • Prepare test compound at 100 µM in PBS (1% DMSO).

  • Incubate for 2 hours at room temperature.

  • Centrifuge at high speed (15,000g) for 10 min.

  • Analyze the supernatant concentration via HPLC-UV or LC-MS against a standard curve prepared in 100% ACN.

  • Pass Criteria: Recovery > 85% of nominal concentration.

Part 5: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Erratic IC50 data Compound precipitation in assay buffer.Reduce final concentration. Ensure DMSO < 0.5%. Pre-dilute in intermediate solvent (e.g., 50% PEG400) before adding to buffer.
New peak (+30 Da) in LC-MS Formation of Nitroso (-NO) intermediate.This indicates partial reduction. Ensure oxygenation of buffer or use cytosolic-free microsomes if this is an artifact.
New peak (-30 Da) in LC-MS Reduction to Amine (-NH2).Full metabolic reduction. This is biologically real. Check if the amine is the active species.
Loss of signal in PBS Adsorption to plasticware.Urea compounds can be "sticky." Use low-binding plates or add 0.01% BSA/Tween-20 to the buffer.
Q: Can I autoclave this compound?

A: No. While the urea bond is stable at 37°C, the high heat (121°C) and pressure of autoclaving will likely hydrolyze the urea and degrade the nitro group. Sterilize via 0.22 µm filtration of the DMSO stock.

Q: Is the compound stable in cell culture media?

A: Generally, yes (chemically). However, if the media contains Fetal Bovine Serum (FBS), esterases or non-specific protein binding may reduce free concentration. We recommend performing the experiment in serum-free media for short durations if possible, or quantifying the "free fraction" if using serum.

References

  • Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 96(16), 8849-8854.

    • Context: Establishes the structural basis and stability of 1,3-disubstituted ureas as sEH inhibitors.
  • Panyachariwat, N., & Steckel, H. (2014).[1][2] "Stability of urea in solution and pharmaceutical preparations." Journal of Cosmetic Science, 65(3), 187-195.[1][2]

    • Context: Defines the hydrolytic stability profile of urea linkages across pH ranges.
  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity.
  • Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956.

    • Context: Discusses the solubility issues of adamantyl-ureas and the rationale for ether-containing tails (like methoxyethyl).

Sources

Technical Support Center: Fluorescence Assay Optimization for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Interference

The Core Challenge: You are likely encountering difficulties assaying 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea due to the intrinsic photophysics of the 3-nitrophenyl moiety . In fluorescence spectroscopy, nitro groups (


) act as potent fluorescence quenchers  via rapid intersystem crossing (ISC), rendering the native molecule non-fluorescent ("dark").

Furthermore, this compound absorbs strongly in the UV/Blue region (300–400 nm). This creates a primary Inner Filter Effect (IFE) , where the compound absorbs the excitation light intended for your fluorophore, or a secondary IFE , where it re-absorbs the emitted light.[1]

The Solution Architecture: To overcome this, we must move beyond simple direct measurement.[2][3] This guide details three field-proven strategies:

  • Reductive Derivatization: Chemically converting the quenching nitro group into a fluorescent amino group.

  • IFE Correction: Mathematical restoration of signal linearity.

  • Matrix Management: Eliminating albumin-bound interference in plasma/serum.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific type of interference you are facing.

TroubleshootingLogic Start START: Characterize the Signal Issue Q1 Is the signal non-linear at high concentrations? Start->Q1 Q2 Is the background high even without the compound? Q1->Q2 No Res1 Inner Filter Effect (IFE) (See Section 3) Q1->Res1 Yes Q3 Is the compound itself undetectable (Dark)? Q2->Q3 No Res2 Matrix Autofluorescence (See Section 5) Q2->Res2 Yes Res3 Nitro-Quenching (See Section 4) Q3->Res3 Yes

Figure 1: Diagnostic logic flow to categorize fluorescence interference sources.

Addressing the Inner Filter Effect (IFE)

Scenario: You are using a fluorogenic substrate (e.g., in an enzymatic inhibition assay) and the signal drops as you increase the concentration of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea, mimicking "inhibition" that is actually just optical artifact.

The Mechanism: The nitrophenyl group absorbs excitation light at


 (typically 330–380 nm). If the Optical Density (OD) of your sample exceeds 0.1, the excitation light cannot penetrate the sample uniformly.[1]
Protocol: Mathematical IFE Correction

Do not rely on dilution alone, as this alters equilibrium constants (


 or 

). Instead, apply the Lakowicz Correction Formula [1].

Step-by-Step:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance (

    
    ) of the compound at the excitation (
    
    
    
    ) and emission (
    
    
    ) wavelengths used in your fluorescence assay.
  • Calculate Correction Factor (

    
    ): 
    
    
    
    
  • Apply Correction:

    
    
    
    • 
      : Corrected Fluorescence
      
    • 
      : Observed Fluorescence
      

Validation Criteria:

  • The corrected signal should remain linear with fluorophore concentration even in the presence of the nitrophenyl urea.

  • If

    
    , the correction becomes inaccurate; you must decrease the pathlength (use a low-volume plate) or dilute.
    

Protocol: Reductive Fluorescence Activation

Scenario: You need to quantify 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea directly (e.g., PK studies), but the nitro group quenches its fluorescence.

The Fix: Convert the non-fluorescent 3-nitrophenyl group to a highly fluorescent 3-aminophenyl group. The resulting aniline derivative typically fluoresces strongly in the blue/cyan region (Em


 400–450 nm) [2].
Methodology: Zinc/Acid Reduction

This method is superior to hydrazine reduction for urea compounds as it avoids hydrolyzing the urea linker.

Reagents:

  • Zinc powder (fine mesh)

  • 100 mM Ammonium Formate or dilute HCl

  • Methanol (HPLC grade)

Workflow:

  • Preparation: Dissolve the sample in Methanol/Water (50:50).

  • Reduction: Add 10 mg Zinc powder and 50 µL of 1M Ammonium Formate to 500 µL of sample.

  • Incubation: Vortex for 10 minutes at Room Temperature. (The nitro group reduces to amine).

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet the zinc.

  • Detection: Transfer supernatant to a quartz cuvette or UV-transparent plate.

    • Excitation: ~290–310 nm (Shifted due to amine auxochrome)

    • Emission: ~410–430 nm

ReductionPathway Nitro Nitrophenyl-Urea (Non-Fluorescent) Reagent + Zn / H+ Nitro->Reagent Reduction Amine Aminophenyl-Urea (Highly Fluorescent) Reagent->Amine Reduction

Figure 2: Chemical transformation of the analyte to enable direct fluorescence detection.

Overcoming Biological Matrix Interference

Scenario: High background noise in plasma or cell lysate obscures the signal.

The Mechanism:

  • Albumin Binding: Urea derivatives bind non-specifically to Serum Albumin (HSA/BSA), causing fluorescence anisotropy changes or quenching.

  • Autofluorescence: NAD(P)H and Flavins in biological matrices fluoresce at 450–520 nm, overlapping with your target [3].

Troubleshooting Guide: Matrix Cleanup
StepActionScientific Rationale
1. Precipitation Add cold Acetonitrile (1:3 ratio sample:solvent). Vortex & Centrifuge.Denatures albumin, releasing the bound urea compound and precipitating autofluorescent proteins.
2. pH Adjustment Adjust supernatant to pH 9.0 using Borate buffer.Aniline fluorescence (post-reduction) is often pH-dependent; basic pH enhances quantum yield for aromatic amines.
3. Wavelength Shift Use Time-Resolved Fluorescence (TRF) if available.Biological autofluorescence has a lifetime of <10 ns. If you use a lanthanide probe or long-lifetime derivative, you can gate the detector to measure after the background decays.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a GFP-based cell assay? A: Use caution. The 3-nitrophenyl group absorbs near 395 nm and 475 nm (broad tail), which overlaps with GFP excitation. This will cause a "false inhibition" of GFP signal due to the Inner Filter Effect. Always run an absorbance control (cell-free) to normalize the data.

Q: Why is my standard curve non-linear at high concentrations? A: This is classic concentration quenching or IFE. Nitro-aromatics are prone to


-

stacking at high concentrations (

), which leads to self-quenching. Keep the final assay concentration below

or use the correction formula in Section 3.

Q: Is the urea linkage stable during the reduction step? A: Yes. The Zinc/Ammonium Formate method is mild. Avoid boiling in strong acid (e.g., 6M HCl at 100°C), as that will hydrolyze the urea into an aniline and an isocyanate, destroying your analyte.

References

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for Inner Filter Effect correction formulas).

  • Gao, W., et al. (2018). "Fluorometric detection of nitroaromatics by fluorescent lead complexes." Spectrochimica Acta Part A, 194, 222-229.[4] Link

  • Thermo Fisher Scientific. (2025). "Background in Fluorescence Imaging: Troubleshooting Guide." Link

  • BenchChem. (2025).[5] "Correcting for the Inner Filter Effect in Fluorescence Assays." Link

  • Smith, M. B., et al. (2020).[6] "Detection of Nitroaromatics by Quenching of Fluorescence." Westmont College Chemistry. Link

Sources

Validation & Comparative

A Researcher's Guide to IC50 Reproducibility: Deconstructing Variability for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for evaluating compound potency.[1][2] However, the apparent simplicity of this value belies a complex web of experimental variables that can lead to significant discrepancies between labs, hindering collaborative efforts and impeding project progression. This guide provides an in-depth analysis of the factors influencing IC50 reproducibility, using the urea-based compound class, represented by 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea, as a case study.

The Challenge: Why IC50 Values Differ

The core challenge in reproducing IC50 values stems from the intricate interplay between biological systems and technical procedures.[4] Even with the same compound and cell line, minor deviations can cascade into significant differences in the final calculated potency. A standard deviation corresponding to a factor of 4.8 has been observed in large-scale analyses of public IC50 data, highlighting the pervasive nature of this issue.

Table 1: Illustrative Inter-Laboratory IC50 Data for a Representative Phenylurea Compound ("Compound X")

LaboratoryCell LineAssay TypeIncubation Time (h)Reported IC50 (µM)pIC50 (-logM)
Lab AHeLaMTT482.55.60
Lab BHeLaCellTiter-Glo®481.85.74
Lab CHeLaMTT724.15.39
Lab DA549MTT488.75.06
Lab EHeLaMTT485.25.28

This table presents hypothetical data to illustrate typical variability. Note the differences even when the cell line, assay type, and incubation time are seemingly identical (Lab A vs. Lab E), underscoring the impact of subtle, uncontrolled variables.

The primary sources of this variability can be broadly categorized into biological and technical factors. Understanding and controlling these elements is paramount for generating robust and comparable data.

Caption: Standardized workflow for a reproducible MTT-based IC50 assay.

Detailed Step-by-Step Protocol

This protocol is based on standard methodologies for determining the IC50 of a compound in adherent cell lines using an MTT assay. [5][6]

  • Cell Seeding:

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells during the logarithmic growth phase using minimal trypsin exposure to maintain cell health. [7] * Perform a cell count and viability check (e.g., using trypan blue). Proceed only if viability is >95%.

    • Dilute the cell suspension to a pre-determined optimal concentration (e.g., 5 x 10⁴ cells/mL) and seed 100 µL into each well of a 96-well plate.

    • Causality: Seeding a consistent number of healthy, log-phase cells ensures that the starting biological material is uniform for every replicate and every experiment, reducing variability in the final readout. [8] * Control: Fill perimeter wells with sterile PBS to mitigate the "edge effect" caused by evaporation. [9]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations. It is critical to maintain a consistent, low final concentration of the solvent (e.g., ≤ 0.5% DMSO) across all wells, including the vehicle control. [6][10] * After 24 hours of incubation for cell adhesion, remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells.

    • Causality: High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay, creating an artifactual dose-response. [10]Keeping the concentration constant isolates the effect of the compound.

  • Incubation and Assay Readout:

    • Incubate the plate for a fixed duration (e.g., 48 or 72 hours). The time should be consistent across all experiments being compared.

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Causality: The incubation time directly impacts the IC50 value; a longer exposure may lead to a lower IC50. Strict adherence to a defined time is essential for reproducibility.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log10 of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression analysis. [6][10] * Trustworthiness: Using a non-linear regression model provides a more accurate and robust determination of the IC50 compared to linear interpolation. Reporting the pIC50 ( -log(IC50) ) is also encouraged as it provides a more linear scale for potency comparisons. [1][10]

Conclusion: Towards a Universal Standard

Achieving reproducible IC50 values across different laboratories is not a matter of chance, but a result of meticulous planning, rigorous standardization, and a deep understanding of the underlying biological and technical variables. While a 2- to 3-fold variation in cell-based assays is often deemed acceptable, striving for higher consistency should be the goal. [9] By implementing the principles and the standardized protocol outlined in this guide—controlling for cell passage, standardizing seeding densities, maintaining consistent assay parameters, and using robust data analysis—research teams can significantly enhance the reliability and comparability of their IC50 data. This commitment to scientific integrity ensures that the potency values generated are a true reflection of a compound's biological activity, paving the way for more efficient and successful drug development programs.

References

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • ResearchGate. (2025, February 19). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?[Link]

  • KCAS Bio. (2025, July 7). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Steffens, N. (2013, October 8). A guide for potency assay development of cell-based product candidates. BioPharma Reporter. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Seetharaman, S., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108890510, 1-(2-Methoxyethyl)-3-(2-methoxy-4-nitrophenyl)urea. [Link]

  • Wikipedia. IC50. [Link]

  • SureChEMBL. Compound Details: SCHEMBL1574728. [Link]

  • Altogen Labs. Preclinical Studies: IC-50 Testing. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea. As researchers and drug development professionals, it is imperative that we handle and dispose of chemical reagents with the utmost care to ensure personal safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical nature of the compound to foster a culture of safety and responsibility in the laboratory.

Understanding the Compound: A Proactive Approach to Safety
Hazard Assessment and Classification

Based on its structural components, 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea should be presumed to possess hazards associated with nitroaromatic compounds and substituted ureas.

Hazard ClassInferred Potential RisksRationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Nitroaromatic compounds can exhibit toxicity.
Skin/Eye Irritation May cause skin and eye irritation.[1]Urea and its derivatives can be irritants.[1]
Mutagenicity Potential for mutagenic effects.[1]Some substituted ureas have been found to be mutagenic in laboratory studies.[1]
Reactivity Potentially reactive with strong oxidizing agents.The urea functional group can react with strong oxidizers.[1]
Environmental Potentially harmful to aquatic life.Nitroaromatic compounds can be environmental pollutants.

It is crucial to consult your institution's Environmental Health & Safety (EHS) department for a definitive waste determination and to ensure compliance with all local, state, and federal regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea for any purpose, including disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]

  • Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea waste.

1. Waste Segregation and Collection:

  • All solid waste contaminated with 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea, including residual product, contaminated filter paper, and disposable labware, must be collected in a designated hazardous waste container.[1]
  • Liquid waste, such as solutions containing the compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Container Selection and Labeling:

  • Use only containers that are compatible with the chemical waste. For solid waste, a sealable bag or a wide-mouthed plastic container is suitable. For liquid waste, a sealable, chemical-resistant bottle is appropriate.[1]
  • As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag.[1]
  • The label must include the full chemical name: "1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea," and a clear indication of the associated hazards (e.g., "Toxic").[1]

3. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
  • The storage area should be away from sources of heat, ignition, and incompatible materials, particularly strong oxidizing agents.[1]
  • Ensure the container is kept tightly closed except when adding waste.

4. Final Disposal:

  • Once the waste container is full or is no longer in use, a chemical collection request must be submitted to your institution's EHS department.[1]
  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

5. Spill Management:

  • In the event of a spill, avoid creating dust.[1]
  • Carefully sweep up the solid material using appropriate tools and place it in a labeled hazardous waste container.[1]
  • Report any exposure to your supervisor immediately.[1]
Regulatory Framework: Adherence to EPA Guidelines

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is not specifically listed, its characteristics as a nitroaromatic compound may classify it as hazardous waste. For instance, nitrobenzene is a listed hazardous waste (K025, K104), and 2,4-Dinitrotoluene carries the waste code D030.[2][3] Given these precedents, it is imperative to manage this compound as a hazardous waste to ensure regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the proper workflow for the disposal of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea.

DisposalWorkflow Start Generation of Waste (Solid or Liquid) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Step 1 Segregate Segregate Waste into Compatible Containers PPE->Segregate Step 2 Label Label Container with 'Hazardous Waste' Tag and Chemical Name Segregate->Label Step 3 Store Store in Designated Satellite Accumulation Area Label->Store Step 4 Request Submit Chemical Collection Request to EHS Store->Request Step 5 End EHS Pickup and Final Disposal Request->End Step 6

Caption: Disposal workflow for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Urea. Retrieved from [Link]

  • Honorien, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6264–6277.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108890510, 1-(2-Methoxyethyl)-3-(2-methoxy-4-nitrophenyl)urea. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Online. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。